S46 Dipeptidyl Peptidase 11 (DPP11) Substrate Activity: Wild-Type and Mutant Specific Activity Comparison of Gly-Glu-pNA vs. Gly-Asp-pNA, Gly-Phe-pNA, and Ala-Ala-pNA
In a direct head‑to‑head comparison using purified recombinant PgDPP11 (S46 family), wild‑type enzyme hydrolysed Gly‑Glu‑pNA with a specific activity of 0.77 ± 0.05 U/mg versus 2.66 ± 0.01 U/mg for Gly‑Asp‑pNA, while no detectable activity was observed for Gly‑Phe‑pNA or Ala‑Ala‑pNA [1]. The Arg337Asn mutant further increased Gly‑Glu‑pNA activity to 3.01 ± 0.08 U/mg. Crucially, a gain‑of‑function DAP BII mutant (G675R) acquired activity against Gly‑Glu‑pNA (0.028 ± 0.002 U/mg) and Gly‑Asp‑pNA (0.0218 ± 0.0006 U/mg) that was completely absent in wild‑type DAP BII [1]. These data establish Gly‑Glu‑pNA as a definitive substrate for Asp/Glu‑specific S46 dipeptidyl peptidases, whereas substrates lacking an acidic P1 residue (Gly‑Phe‑pNA, Ala‑Ala‑pNA) are not hydrolysed by this enzyme class.
| Evidence Dimension | Specific activity (U/mg) of wild-type and mutant S46 peptidases on synthetic pNA substrates |
|---|---|
| Target Compound Data | PgDPP11 WT: 0.77 ± 0.05 U/mg; PgDPP11 R337N mutant: 3.01 ± 0.08 U/mg; DAP BII G675R mutant: 0.028 ± 0.002 U/mg |
| Comparator Or Baseline | Gly-Asp-pNA: 2.66 ± 0.01 (WT), 4.6 ± 0.1 (R337N), 0.0218 ± 0.0006 (DAP BII G675R); Gly-Phe-pNA: <10⁻⁵ U/mg (all PgDPP11 variants); Ala-Ala-pNA: <10⁻⁵ U/mg (all PgDPP11 variants), 9.5 ± 0.2 (DAP BII WT) |
| Quantified Difference | Gly-Glu-pNA vs. Gly-Phe-pNA: >77,000-fold difference in WT PgDPP11; Gly-Glu-pNA vs. Ala-Ala-pNA: >77,000-fold difference in WT PgDPP11; DAP BII: activity acquired only upon G675R mutation |
| Conditions | Purified recombinant PgDPP11 and DAP BII enzymes; assay at optimal pH; product detection by pNA absorbance; data reported as mean ± SD from triplicate measurements |
Why This Matters
For researchers procuring a substrate to assay S46 dipeptidyl peptidase activity, H-Gly-Glu-pNA is one of only two commercially viable chromogenic substrates (alongside Gly-Asp-pNA) that yield measurable signal with wild-type PgDPP11; substrates with non-acidic P1 residues produce no detectable signal, making them useless for this enzyme class.
- [1] Sakamoto, Y., Nonaka, T., Suzuki, Y., Ogasawara, W., & Tanaka, N. (2015). Structural and mutational analyses of dipeptidyl peptidase 11 from Porphyromonas gingivalis reveal the molecular basis for strict substrate specificity. Scientific Reports, 5, 11151. Table 1: Specific activities of wild-type and mutant S46 peptidases on synthetic substrates. DOI: 10.1038/srep11151. View Source
